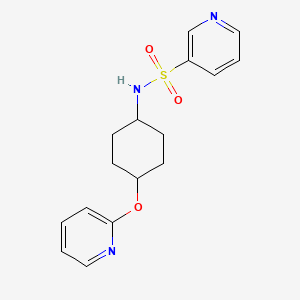

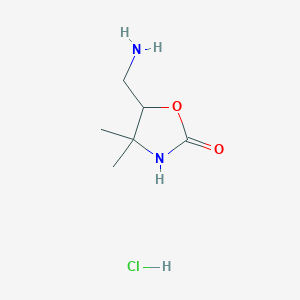

![molecular formula C14H25NO3S B2940898 N-[2-(1-adamantyloxy)propyl]methanesulfonamide CAS No. 893769-27-2](/img/structure/B2940898.png)

N-[2-(1-adamantyloxy)propyl]methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1-adamantyloxy)propyl]methanesulfonamide, also known as amantadine, is a synthetic compound that was first developed in the 1960s as an antiviral drug. It has since been found to have a range of other uses, including as a treatment for Parkinson's disease and as an adjunct therapy for depression.

科学的研究の応用

Gas Hydrate Structure Analysis The compound's utility is highlighted in the study of gas hydrates, where researchers developed a novel technique for in situ cocrystallization, enabling single-crystal diffraction studies on methane, propane, and adamantane gas hydrates. This approach, termed oligo diffractometry, provided valuable structural data, revealing extensive disorder in host networks and guest occupancy rates, significantly contributing to understanding hydrate structures (Kirchner, Boese, Billups, & Norman, 2004).

Chemiluminescence in Clinical Applications In clinical research, the compound's relevance extends to enhancing chemiluminescence applications. The diverse chemiluminescent assays, notably employing adamantyl 1,2-dioxetane-based reactions, have broadened the scope of protein and nucleic acid blotting, microarray-based assays, and detection reactions for substances separated by various chromatographic techniques. This demonstrates the compound's significant role in advancing diagnostic and analytical methodologies (Kricka, 2003).

Advancements in Synthetic Chemistry Furthermore, the compound has been instrumental in synthetic chemistry, particularly in N-arylation reactions. A study reported a high-yielding, Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, showcasing an alternative to potentially genotoxic methodologies and highlighting its application in the synthesis of complex molecules, such as dofetilide (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Methanesulfonic Acid Production Significantly, the compound has been implicated in the direct conversion of methane to methanesulfonic acid, showcasing a novel cationic chain reaction mechanism that achieves over 99% selectivity and yield. This scalable method presents a direct industrial route to methanesulfonic acid, emphasizing the compound's potential in facilitating greener chemical processes (Díaz-Urrutia & Ott, 2019).

Enabling Greener Chemistry Moreover, methanesulfonic anhydride, related to the compound of interest, has been utilized to promote environmentally friendly Friedel-Crafts acylation reactions. This methodology differentiates itself by generating minimal waste and avoiding metallic or halogenated components, thus offering a "greener" alternative for the synthesis of aryl ketones (Wilkinson, 2011).

特性

IUPAC Name |

N-[2-(1-adamantyloxy)propyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3S/c1-10(9-15-19(2,16)17)18-14-6-11-3-12(7-14)5-13(4-11)8-14/h10-13,15H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATARRJVSPKZNIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C)OC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2940817.png)

![6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2940822.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2940825.png)

![3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2940826.png)

![Methyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)butanoate](/img/structure/B2940829.png)

![2-Cyclopropyl-5-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2940831.png)

![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2940837.png)

![3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide](/img/structure/B2940838.png)